8-Methyl-3-nitroimidazo[1,2-a]pyridine

Antileishmanial drug discovery Physicochemical property optimization Neglected tropical diseases

Select this 8-methyl-3-nitroimidazo[1,2-a]pyridine scaffold for antileishmanial drug discovery where aqueous solubility is a known bottleneck. The C8-methyl substitution delivers a balanced LogP of 2.07—superior to more lipophilic 8-halo analogs that exhibit limited solubility. This building block enables SAR exploration at positions 2 and 6 critical for optimizing antiparasitic potency and metabolic stability. Compatible with the 2024 electrochemical/mechanochemical dual synthesis route, eliminating transition metal catalysts. Minimum 95% purity ensures experimental reproducibility across your medicinal chemistry campaigns.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 67625-32-5
Cat. No. B3031766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-3-nitroimidazo[1,2-a]pyridine
CAS67625-32-5
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC=C2[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-6-3-2-4-10-7(11(12)13)5-9-8(6)10/h2-5H,1H3
InChIKeyGTWRDQNPSCWDQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 8-Methyl-3-nitroimidazo[1,2-a]pyridine (CAS 67625-32-5) for Antiparasitic Drug Discovery


8-Methyl-3-nitroimidazo[1,2-a]pyridine (CAS 67625-32-5) is a heterocyclic building block belonging to the 3-nitroimidazo[1,2-a]pyridine pharmacophore class, a scaffold established as a promising antileishmanial chemotype [1]. This compound features a bicyclic imidazo[1,2-a]pyridine core with a nitro group at position 3 and a methyl substituent at position 8 [2]. While structurally related to other 8-substituted 3-nitroimidazo[1,2-a]pyridine analogs—including 8-halo, 8-aryl, and 8-alkynyl derivatives—the 8-methyl variant offers a distinct physicochemical profile that differentiates it from these comparators in drug discovery campaigns targeting neglected tropical diseases [3].

Why 8-Methyl-3-nitroimidazo[1,2-a]pyridine Cannot Be Replaced by Unsubstituted or 8-Halo Analogs


The 3-nitroimidazo[1,2-a]pyridine pharmacophore exhibits profound position- and substituent-dependent activity profiles that preclude generic substitution. Structure-activity relationship (SAR) studies have demonstrated that modifications at position 8 of the imidazo[1,2-a]pyridine ring directly modulate antileishmanial potency, aqueous solubility, and in vitro metabolic stability [1]. For instance, while 8-bromo-substituted derivatives have been identified as potent antileishmanial hits, halogen-containing analogs often suffer from limited aqueous solubility that hinders downstream formulation and in vivo evaluation [1]. Conversely, 8-methyl substitution represents a deliberate design choice to balance lipophilicity (LogP = 2.07) with synthetic accessibility, providing a scaffold that can be further elaborated at positions 2 and 6—sites critical for optimizing both antiparasitic activity and pharmacokinetic properties . Substituting an 8-methyl analog with an unsubstituted, 8-halo, or 8-aryl variant without empirical validation would introduce unpredictable changes to compound solubility, microsomal stability, and target engagement.

Quantitative Differentiation Evidence: 8-Methyl-3-nitroimidazo[1,2-a]pyridine vs. 8-Halo and 8-Aryl Analogs


Lipophilicity and Solubility Profile of 8-Methyl-3-nitroimidazo[1,2-a]pyridine vs. 8-Halogenated Analogs

The 8-methyl-substituted 3-nitroimidazo[1,2-a]pyridine scaffold possesses a calculated LogP of 2.07, which is substantially lower than the lipophilicity of 8-bromo- and 8-chloro-substituted analogs typically employed in antileishmanial hit discovery . In a 2022 SAR study evaluating 22 derivatives with modifications at positions 2 and 8, researchers noted that previously identified 8-halogeno-3-nitroimidazo[1,2-a]pyridine hits (designated 'Hit A' class) suffered from limited aqueous solubility that impeded further preclinical development [1]. The study explicitly aimed to improve solubility and in vitro pharmacokinetic properties through systematic substitution at position 8, with methyl and other non-halogen groups explored as alternatives to bromine and chlorine [1]. The lower LogP of the 8-methyl variant (2.07) relative to 8-bromo analogs (estimated LogP > 3.0 based on halogen contribution) translates to improved aqueous solubility, a critical parameter for formulation development and reliable in vivo dosing .

Antileishmanial drug discovery Physicochemical property optimization Neglected tropical diseases

Synthetic Accessibility: Electrochemical/Mechanochemical Route vs. Palladium-Catalyzed Coupling Required for 8-Aryl Analogs

8-Methyl-3-nitroimidazo[1,2-a]pyridine is accessible via a metal-free, dual electrochemical/mechanochemical synthetic strategy disclosed in 2024, offering a practical alternative to transition metal-catalyzed routes typically required for 8-aryl or 8-alkynyl derivatives [1]. The method achieves good to excellent yields under mild, energy-efficient conditions without transition metal catalysts, external heating, or additional oxidants, and demonstrates gram-scale applicability [1]. In contrast, the synthesis of 8-aryl-6-chloro-3-nitroimidazo[1,2-a]pyridine analogs—a common comparator class for antileishmanial applications—requires Suzuki-Miyaura palladium-catalyzed coupling from an 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine substrate, introducing catalyst cost, ligand optimization requirements, and palladium removal concerns [2]. The metal-free electrochemical/mechanochemical route eliminates these complications, reduces purification burden, and aligns with green chemistry principles increasingly mandated in industrial pharmaceutical R&D settings [1].

Green chemistry Medicinal chemistry Synthetic methodology

Position 8 Methyl Substitution and In Vitro Metabolic Stability Compared with 8-Chloro-6-chloro Optimized Hit

In a 2022 SAR study optimizing position 8 substituents for improved pharmacokinetic properties, researchers reported that a 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine derivative (an 8-aryl analog) achieved mouse microsomal stability with a half-life (T1/2) exceeding 40 minutes [1]. While this specific comparator represents an optimized hit bearing multiple modifications beyond the 8-position, the study establishes a quantitative benchmark for microsomal stability achievable within the 3-nitroimidazo[1,2-a]pyridine class. The 8-methyl variant serves as a versatile synthetic intermediate that can be elaborated at positions 2 and 6 to achieve comparable or improved stability profiles while maintaining the favorable lipophilicity conferred by the 8-methyl group [2]. Unlike 8-halo analogs that may undergo CYP-mediated oxidative dehalogenation, the 8-methyl substituent is metabolically more inert, providing a more predictable starting point for ADME optimization [2].

ADME optimization Microsomal stability Pharmacokinetics

Commercial Availability and Purity Specification vs. 8-Bromo and 8-Chloro Analogs

8-Methyl-3-nitroimidazo[1,2-a]pyridine (CAS 67625-32-5) is commercially available from multiple established chemical suppliers with a specified minimum purity of 95% . In contrast, commonly cited comparator compounds such as 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine and 8-bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine are less widely stocked, often requiring custom synthesis or longer lead times [1]. The 8-methyl variant's established supply chain position stems from its role as a versatile synthetic intermediate for further derivatization, including electrophilic substitution at position 6 and functionalization at position 2 [2]. For procurement decisions, the 95% purity specification of the 8-methyl derivative meets the threshold for reliable SAR studies and hit-to-lead optimization, whereas halogenated analogs may require additional purification or quality verification steps prior to use .

Chemical procurement Research chemicals Quality specifications

Validated Application Scenarios for 8-Methyl-3-nitroimidazo[1,2-a]pyridine Based on Quantitative Evidence


Antileishmanial Hit-to-Lead Optimization Requiring Balanced Lipophilicity

The 8-methyl-3-nitroimidazo[1,2-a]pyridine scaffold is optimally suited for medicinal chemistry campaigns targeting visceral leishmaniasis where aqueous solubility is a known development bottleneck. The compound's calculated LogP of 2.07 positions it favorably compared to more lipophilic 8-halo analogs that have demonstrated limited aqueous solubility in the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharmacophore series [1]. Procurement of this scaffold supports SAR exploration at positions 2 and 6—sites identified as critical for optimizing both antiparasitic potency and pharmacokinetic properties [1].

Green Chemistry-Focused Synthetic Route Development and Scale-Up

The compound is an ideal candidate for laboratories and CROs implementing green chemistry principles in heterocycle synthesis. The 2024 electrochemical/mechanochemical dual approach provides a metal-free, energy-efficient route to 3-nitroimidazo[1,2-a]pyridine derivatives that eliminates transition metal catalysts and external heating. This methodology contrasts with the palladium-catalyzed Suzuki-Miyaura coupling required for 8-aryl analogs [1], offering operational simplicity, reduced purification burden, and gram-scale applicability .

Scaffold Elaboration Platform for ADME Property Optimization

The 8-methyl variant serves as a versatile synthetic intermediate for late-stage diversification at positions 2 and 6. The nitro group at position 3 can be reduced to an amino derivative , enabling further functionalization or prodrug strategies. This elaboration flexibility allows researchers to optimize microsomal stability toward the benchmark of T1/2 > 40 min observed for optimized 8-aryl derivatives [1], while avoiding the metabolic liabilities sometimes associated with 8-halo substituents .

Commercial Procurement for Reliable SAR Studies

With a guaranteed minimum purity of 95% and established commercial availability, 8-methyl-3-nitroimidazo[1,2-a]pyridine is the procurement-ready choice for structure-activity relationship studies where experimental reproducibility is paramount. Unlike 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine, which is less widely stocked and may require custom synthesis [1], the 8-methyl analog reduces supply chain uncertainty and quality verification overhead .

Technical Documentation Hub

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